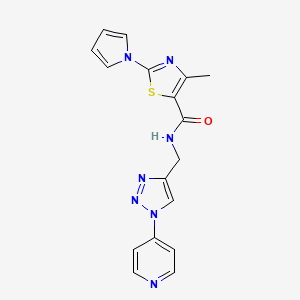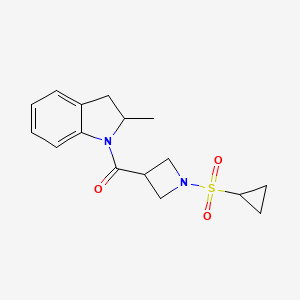![molecular formula C19H10N2O6S B2587323 3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one CAS No. 383162-94-5](/img/structure/B2587323.png)
3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, and a nitro group attached to a chromen-2-one core . These groups are often found in biologically active compounds and could potentially have interesting properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The benzo[d][1,3]dioxol-5-yl and thiazol-2-yl groups would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the aromatic ring or at the functional groups . The nitro group could potentially be reduced to an amine, and the thiazole ring could potentially undergo nucleophilic substitution reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the aromatic rings and the various functional groups . The compound is likely to be solid at room temperature .Scientific Research Applications
Antioxidant Activity : A study by Abd-Almonuim, Mohammed, & Al-khalifa (2020) explored the antioxidant properties of a coumarin derivative similar to the compound . They found that it exhibited high antioxidant activities, with scavenging activity reaching 80% at a concentration of 1000 µg/mL.
Antimicrobial Properties : Research conducted by El‐Wahab et al. (2014) demonstrated the antimicrobial efficacy of a coumarin-thiazole derivative. When incorporated into polyurethane varnish, it showed a very good antimicrobial effect.
Green Synthesis Protocol : A study by Balwe et al. (2017) reported a green, catalyst-free synthesis method for a similar compound. This method offers advantages like shorter reaction times and high conversions.
Fluorescence Study : Mahadevan et al. (2014) investigated the fluorescence efficiency of similar compounds, finding them to emit blue light in the region between 450 to 495 nm. This suggests potential applications in fluorescence-based technologies (Mahadevan, Masagalli, Harishkumar, & Kumara, 2014).
Antitumor Activity : El-Helw et al. (2019) synthesized a series of compounds with the benzothiazole moiety, demonstrating significant anticancer activities against lung and colon cancer cells, close to the standard drug doxorubicin (El-Helw, Derbala, El-Shahawi, Salem, & Ali, 2019).
Ultrasound-Promoted Synthesis and Cytotoxic Activity : Gomha & Khalil (2012) used ultrasound irradiation for rapid synthesis of thiazole derivatives with a coumarin nucleus. They found these compounds to have potent cytotoxic activity (Gomha & Khalil, 2012).
Anti-HIV Activity : Bhavsar et al. (2011) synthesized a series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives, finding moderate to potent activity against HIV-1 (Bhavsar, Trivedi, Parekh, Savant, Thakrar, Bavishi, Radadiya, Vala, Lunagariya, Parmar, Paresh, Loddo, & Shah, 2011).
Antibacterial and Antiproliferative Activities : Mansour, Aboelnaga, Nassar, & Elewa (2020) synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, showing promising antibacterial and antiproliferative activities (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O6S/c22-19-12(6-11-2-1-3-14(21(23)24)17(11)27-19)18-20-13(8-28-18)10-4-5-15-16(7-10)26-9-25-15/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKFMOUACHULST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C4=CC5=C(C(=CC=C5)[N+](=O)[O-])OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2587240.png)
![2-[2-(2,6-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2587241.png)
![4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2587242.png)
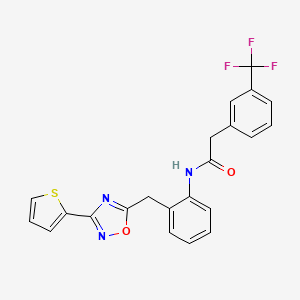
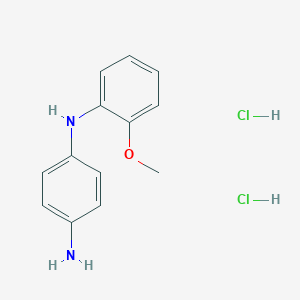

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2587251.png)
![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/no-structure.png)
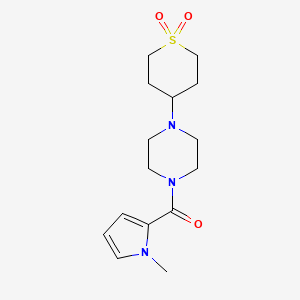
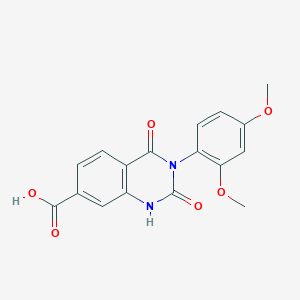
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2587257.png)
